2-(2-噻吩基)苯甲酸

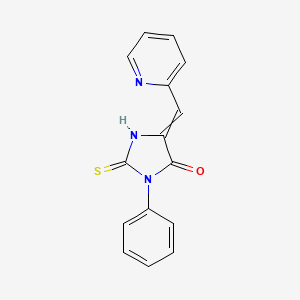

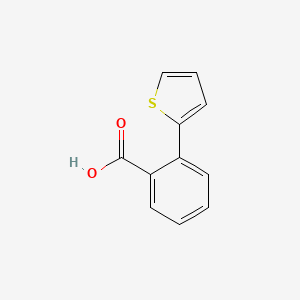

描述

2-(2-Thienyl)benzoic acid is a compound that has been studied for its various properties and potential applications in different fields. The compound and its derivatives have been characterized using various spectroscopic techniques and theoretical calculations to understand their molecular structure and behavior.

Synthesis Analysis

The synthesis of derivatives of 2-(2-thienyl)benzoic acid involves different chemical reactions. For instance, a new compound of 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid was synthesized through the reaction of ethyl 2-thiophenecarboxylate, hydrazine hydrate, and 4-formylbenzoic acid . This synthesis process was characterized by elemental analysis, IR, UV, and X-ray diffraction methods, indicating the formation of a 3-D network through intermolecular hydrogen bonding.

Molecular Structure Analysis

The molecular structure of derivatives of 2-(2-thienyl)benzoic acid has been extensively studied using density functional theory (DFT) calculations and spectroscopic methods. For example, the molecular geometry, vibrational wavenumbers, and NMR chemical shift values of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid were calculated using DFT/B3LYP method with a 6-311G(d,p) basis set . Similarly, the structure of 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid was investigated, identifying the most stable conformer and analyzing intermolecular hydrogen bonds in its dimer structure .

Chemical Reactions Analysis

The chemical behavior of 2-(2-thienyl)benzoic acid derivatives can be inferred from their molecular structure and the presence of reactive functional groups. The carbonyl groups in the synthesized compounds are identified as active centers, which could participate in further chemical reactions . The study of these compounds' reactivity is essential for their potential application in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-thienyl)benzoic acid derivatives have been characterized through various analytical techniques. The thermal stability of these compounds was assessed using TG/DTA thermal analysis, with one compound being stable below 298 °C in a nitrogen atmosphere . The electronic properties, such as HOMO and LUMO energies, were determined by time-dependent TD-DFT approach, and thermodynamic properties at different temperatures were calculated . These properties are crucial for understanding the behavior of these compounds under different conditions and for their practical applications.

科学研究应用

1. 食品科学和制药中的用途

2-(2-噻吩基)苯甲酸及其衍生物,如苯甲酸,在植物和动物组织中存在,并且也可以被微生物产生。它们被广泛用作食品、化妆品、卫生和制药产品中的防腐剂和调味剂。这些化合物在环境中广泛分布,可以在水、土壤和空气中找到,导致人类普遍和长期暴露。这些化合物的代谢途径、毒理学和检测分析方法是研究的重点领域(del Olmo, Calzada, & Nuñez, 2017)。

2. 液晶研究

类似2-(2-噻吩基)苯甲酸的化合物已被用于研究液晶性质。例如,2-(2-噻吩基)苯甲酸衍生物形成的酯,在热光学显微镜、差示扫描量热仪和X射线衍射研究中展现出有趣的液晶行为。这项研究有助于理解液晶中的薄层相,这对电子显示器等技术具有应用(Butcher et al., 1991)。

3. 化学合成中的作用

对2-(2-噻吩基)苯甲酸的研究包括其在合成复杂分子中的作用。例如,它参与合成生物活性化合物,如氮杂蒽醌。这种研究对于开发新药物和理解复杂化学反应至关重要(Rebstock et al., 2004)。

4. 分析化学和光谱学

已经研究了2-(2-噻吩基)苯甲酸衍生物的物理和化学性质,使用了核磁共振光谱等技术。这些研究有助于更深入地理解芳香性和分子相互作用,这是有机化学中的基本概念,对于药物设计和材料科学至关重要(Lee, Yu, & Ji, 2002)。

属性

IUPAC Name |

2-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSOQCSYONDNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408384 | |

| Record name | 2-(2-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Thienyl)benzoic acid | |

CAS RN |

6072-49-7 | |

| Record name | 2-(2-thienyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

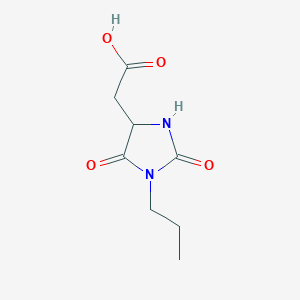

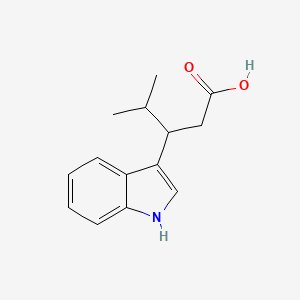

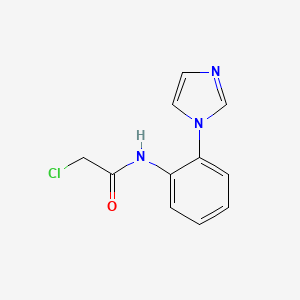

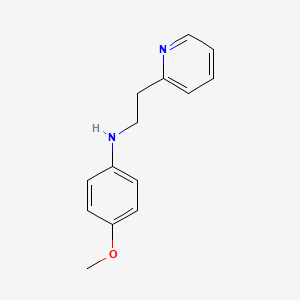

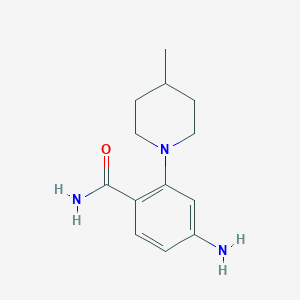

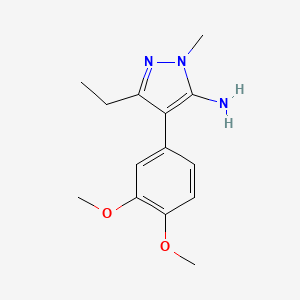

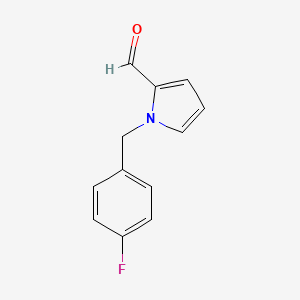

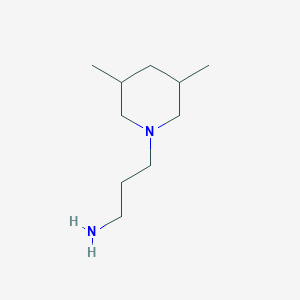

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)

![5-[2-(3-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309795.png)

![5-Methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1309821.png)